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Compound of Interest

Compound Name: 1-Ethoxy-2-heptanone

Cat. No.: B15474358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethoxy-2-heptanone, a

molecule of interest in organic synthesis and potential applications in flavor and fragrance

chemistry. This document consolidates available data on its physicochemical properties,

synthesis, spectral characteristics, and safety information to support research and development

activities.

Physicochemical Properties
1-Ethoxy-2-heptanone is a nine-carbon α-ethoxy ketone. Its physical and chemical properties

are summarized in the table below, providing essential data for experimental design and

chemical handling.
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Property Value Reference

CAS Number 51149-70-3 [1][2]

Molecular Formula C₉H₁₈O₂ [1]

Molecular Weight 158.24 g/mol [1]

Boiling Point
82-83 °C at 9.5 Torr; 228.3 °C

at 760 mmHg
[1]

Density 0.876 g/cm³ (Predicted) [1]

Refractive Index 1.418

Solubility

Information not readily

available, but likely soluble in

organic solvents.

Appearance

Information not readily

available, likely a liquid at room

temperature.

Synthesis of 1-Ethoxy-2-heptanone
A general and effective method for the synthesis of α-alkoxyketones, such as 1-Ethoxy-2-
heptanone, involves the α'-alkylation, α-alkylation, or α,α'-dialkylation of α-alkoxyketimines,

followed by hydrolysis. This approach offers a versatile route to this class of compounds, which

are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis via Alkylation of an α-
Alkoxyketimine
This protocol is adapted from the general method for the synthesis of α-alkoxyketones.

Step 1: Formation of the α-Alkoxyketimine

In a round-bottom flask equipped with a Dean-Stark apparatus, combine equimolar amounts

of 1-ethoxyacetone and isopropylamine in a suitable solvent such as toluene.
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Add a catalytic amount of a dehydrating agent, for example, p-toluenesulfonic acid.

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap,

indicating the completion of the imine formation.

Remove the solvent under reduced pressure to obtain the crude N-(1-ethoxy-2-

propylidene)isopropylamine. Purification can be achieved by distillation.

Step 2: Alkylation of the α-Alkoxyketimine

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen),

dissolve the purified α-alkoxyketimine in anhydrous tetrahydrofuran (THF).

Cool the solution to -78 °C using a dry ice/acetone bath.

Slowly add a slight excess (e.g., 1.1 equivalents) of a strong, non-nucleophilic base such as

lithium diisopropylamide (LDA) to deprotonate the ketimine and form the corresponding aza-

enolate.

After stirring for a suitable time (e.g., 1-2 hours) at -78 °C, add the alkylating agent. For the

synthesis of 1-Ethoxy-2-heptanone, the appropriate alkylating agent would be a C5 alkyl

halide, such as 1-bromopentane.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to the α-Alkoxyketone

Quench the reaction by the slow addition of an aqueous solution of oxalic acid or another

mild acidic solution.

Stir the mixture vigorously at room temperature for several hours to ensure complete

hydrolysis of the imine back to the ketone.

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g.,

MgSO₄ or Na₂SO₄), and filter.
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Remove the solvent under reduced pressure, and purify the resulting crude 1-Ethoxy-2-
heptanone by column chromatography or distillation to yield the final product.

Step 1: Ketimine Formation

Step 2: Alkylation

Step 3: Hydrolysis
1-Ethoxyacetone N-(1-ethoxy-2-propylidene)isopropylamine

 Toluene, Reflux 

Isopropylamine
 Toluene, Reflux 

Alkylated Ketimine Intermediate

 1. Deprotonation 
 2. Alkylation 

LDA, THF, -78°C

1-Bromopentane

1-Ethoxy-2-heptanone Hydrolysis 

Aqueous Oxalic Acid

Click to download full resolution via product page

Caption: Synthetic pathway for 1-Ethoxy-2-heptanone via ketimine formation, alkylation, and

hydrolysis.

Spectroscopic Data
The following tables summarize the key spectral data for 1-Ethoxy-2-heptanone, which are

crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

~ 4.0 (s, 2H) -O-CH₂-C=O

~ 3.5 (q, 2H) -O-CH₂-CH₃

~ 2.4 (t, 2H) -C(=O)-CH₂-

~ 1.6 (m, 2H) -CH₂-CH₂-CH₂-

~ 1.3 (m, 4H) -CH₂-CH₂-CH₂-CH₃

~ 1.2 (t, 3H) -O-CH₂-CH₃

~ 0.9 (t, 3H) -CH₂-CH₃

Note: Predicted chemical shifts are based on computational models and typical values for

similar functional groups.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment Intensity

~ 2960-2850 C-H stretch (alkane) Strong

~ 1725-1705 C=O stretch (ketone) Strong

~ 1120-1085 C-O stretch (ether) Strong

Mass Spectrometry (MS)
The mass spectrum of 1-Ethoxy-2-heptanone would be expected to show fragmentation

patterns characteristic of ketones and ethers.
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m/z Proposed Fragment

158 [M]⁺ (Molecular Ion)

113 [M - OCH₂CH₃]⁺

99 [M - CH₂OCH₂CH₃]⁺

85 [CH₃(CH₂)₄CO]⁺

71 [CH₃(CH₂)₄]⁺

45 [OCH₂CH₃]⁺

43 [CH₃CO]⁺

Reactivity and Potential Applications
As a ketone, 1-Ethoxy-2-heptanone can undergo a variety of reactions at the carbonyl group,

such as reduction to the corresponding alcohol, and reactions at the α-carbons via enolate

formation. The ethoxy group introduces the potential for ether cleavage under harsh acidic

conditions.

The primary application of α-alkoxyketones is as versatile building blocks in organic synthesis.

They are precursors to a wide range of more complex molecules, including natural products

and pharmaceuticals. Given its structure, 1-Ethoxy-2-heptanone may also find applications as

a specialty solvent or as a component in flavor and fragrance formulations, although specific

examples in the literature are scarce.

Safety and Toxicological Information
Specific toxicological data for 1-Ethoxy-2-heptanone (CAS 51149-70-3) is not readily available

in public databases. Therefore, a thorough risk assessment should be conducted before

handling this compound, and it should be treated as a potentially hazardous substance.

General Safety Precautions for Ketones:

Flammability: Ketones are often flammable liquids. Keep away from heat, sparks, and open

flames.
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Inhalation: Avoid inhaling vapors. Use in a well-ventilated area or with appropriate respiratory

protection. Inhalation may cause respiratory tract irritation.

Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal

protective equipment (PPE), including gloves and safety glasses.

Ingestion: May be harmful if swallowed.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from

the supplier. In the absence of a specific SDS for 1-Ethoxy-2-heptanone, the SDS for

structurally similar ketones should be reviewed for general guidance on handling and

emergency procedures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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